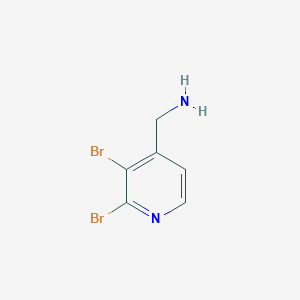
(2,3-Dibromopyridin-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-Dibromopyridin-4-yl)methanamine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of two bromine atoms attached to the second and third positions of the pyridine ring, and a methanamine group attached to the fourth position. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dibromopyridin-4-yl)methanamine typically involves the bromination of pyridine derivatives followed by the introduction of the methanamine group. One common method involves the bromination of 4-pyridinemethanamine using bromine or a brominating agent under controlled conditions to achieve selective bromination at the 2 and 3 positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dibromopyridin-4-yl)methanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under reflux conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under mild conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Coupling Products: Biaryl compounds are typically formed in Suzuki-Miyaura coupling reactions.
Scientific Research Applications
(2,3-Dibromopyridin-4-yl)methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and interactions due to its ability to form various derivatives.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,3-Dibromopyridin-4-yl)methanamine depends on its specific application. In chemical reactions, it acts as a reactant that undergoes substitution or coupling to form new compounds. In biological systems, its derivatives may interact with specific molecular targets, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
(2,6-Dibromopyridin-4-yl)methanamine: Similar structure but with bromine atoms at the 2 and 6 positions.
2,3-Dibromopyridine: Lacks the methanamine group, making it less versatile in certain reactions.
Uniqueness
(2,3-Dibromopyridin-4-yl)methanamine is unique due to the specific positioning of the bromine atoms and the presence of the methanamine group, which allows for a wide range of chemical modifications and applications in various fields.
Properties
Molecular Formula |
C6H6Br2N2 |
|---|---|
Molecular Weight |
265.93 g/mol |
IUPAC Name |
(2,3-dibromopyridin-4-yl)methanamine |
InChI |
InChI=1S/C6H6Br2N2/c7-5-4(3-9)1-2-10-6(5)8/h1-2H,3,9H2 |
InChI Key |
KZYREBNZXCNRSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1CN)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


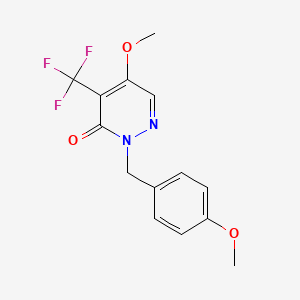
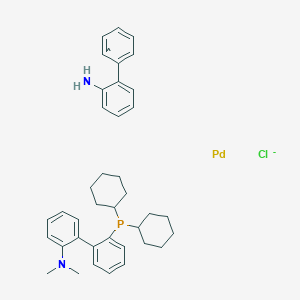
![3-Iodo-6-phenylimidazo[1,2-a]pyridine](/img/structure/B13667008.png)
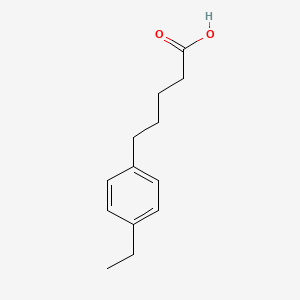
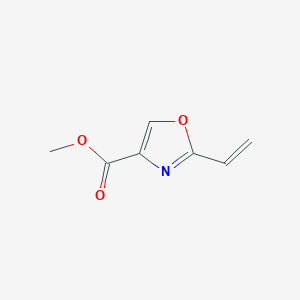
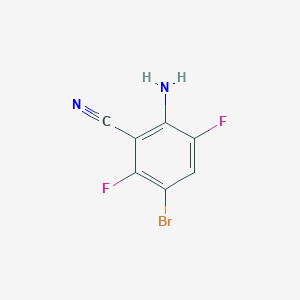
![[(2-Iodo-2-propyl)sulfonyl]benzene](/img/structure/B13667033.png)
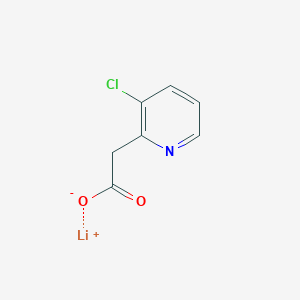
![3-Methyl-5-[4-(tert-butyl)phenyl]isoxazole](/img/structure/B13667042.png)
![6-Bromo-3,5-dimethyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13667044.png)
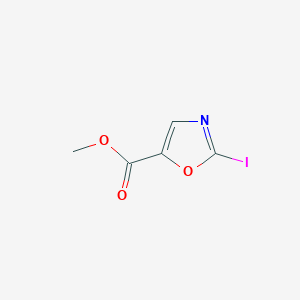
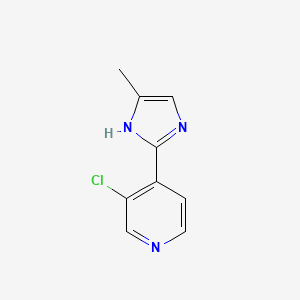
![5'-Bromo-3'H-spiro[azetidine-3,1'-isobenzofuran] hydrochloride](/img/structure/B13667063.png)
![8-Fluoro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13667088.png)
